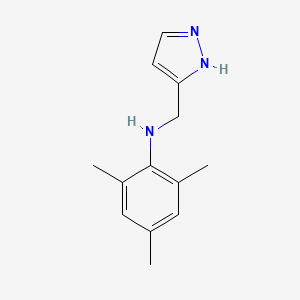![molecular formula C12H20N2O B7575598 N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine, also known as MPEDA, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal and biological research. MPEDA is a diamine derivative of 2-methoxyphenethylamine and is structurally similar to other biologically active compounds such as amphetamines and phenethylamines.
Wirkmechanismus
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine acts as a sigma-1 receptor agonist, binding to the receptor and modulating its activity. The activation of the sigma-1 receptor by N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been shown to have various effects on cellular processes, including the regulation of calcium signaling, the inhibition of apoptosis, and the promotion of neuroprotection.
Biochemical and Physiological Effects:
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine can inhibit the proliferation of cancer cells and promote the survival of neurons. In vivo studies have shown that N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, one limitation of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine. One area of interest is the development of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes, which may lead to a better understanding of various diseases and the development of new therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine and its potential toxicity.
Synthesemethoden
The synthesis of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine involves the reaction of 2-methoxyphenethylamine with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been studied for its potential use in the development of new drugs and as a tool for biological research. N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, neuroprotection, and apoptosis. The sigma-1 receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer, making it an attractive target for drug development.
Eigenschaften
IUPAC Name |
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(14-9-5-8-13)11-6-3-4-7-12(11)15-2/h3-4,6-7,10,14H,5,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFKOSPIFIQGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)
![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)
![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)

